molecular formula C15H30N2O3 B3091977 tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate CAS No. 1221341-42-9

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate

Cat. No.: B3091977
CAS No.: 1221341-42-9
M. Wt: 286.41 g/mol
InChI Key: JBJFBZHMKBAIFI-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a synthetic organic compound that features a tert-butyl ester group, a morpholine ring, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the following steps:

    Formation of the Amino Propanoate Moiety: This can be achieved by reacting 2-methyl-3-aminopropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Morpholine Ring: The intermediate product is then reacted with 3-(morpholin-4-yl)propylamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the amino propanoate moiety.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted derivatives at the amino or ester positions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the morpholine and ester groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-methyl-3-{[3-(piperidin-4-yl)propyl]amino}propanoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    tert-Butyl 2-methyl-3-{[3-(pyrrolidin-4-yl)propyl]amino}propanoate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate imparts unique chemical and biological properties. Morpholine rings are known for their ability to enhance water solubility and improve the pharmacokinetic profile of compounds, making this compound particularly valuable in drug development.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-morpholin-4-ylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-13(14(18)20-15(2,3)4)12-16-6-5-7-17-8-10-19-11-9-17/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJFBZHMKBAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCN1CCOCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150839
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221341-42-9
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221341-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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